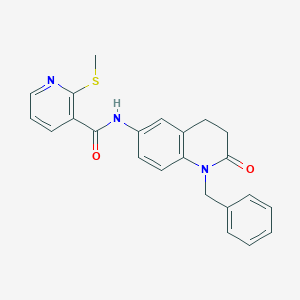
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H21N3O2S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Alkaloid Formation and Biochemical Basis for Addiction
- Alkaloids such as tetrahydropapaveroline, derived from the biogenic amine dopamine, are influenced by alcohol and its metabolite acetaldehyde, suggesting a biochemical basis for alcohol addiction. The inhibition of nicotinamide-adenine dinucleotide-linked aldehyde dehydrogenase by acetaldehyde augments the formation of these alkaloids, which could be pharmacologically significant due to the brain's limited capacity to oxidize aldehydes, potentially facilitating addiction processes (Davis & Walsh, 1970).
Inhibition of Nicotinamide N-Methyltransferase (NNMT)
- Small molecule inhibitors of NNMT, including quinolinium analogues, have been identified, offering insights into their therapeutic potential for treating metabolic and chronic diseases. NNMT plays a critical role in the methylation of xenobiotics, and its inhibition could direct future drug design to address conditions associated with abnormal NNMT activity (Neelakantan et al., 2017).
Novel Assays for NNMT Activity
- A noncoupled fluorescent assay for real-time monitoring of NNMT activity has been developed, facilitating direct detection of the enzyme's product, 1-methylquinolinium. This method provides accurate kinetic data and a robust platform for high-throughput screening of NNMT inhibitors, potentially advancing the discovery of novel therapeutic agents for diseases linked to NNMT activity (Neelakantan et al., 2017).
特性
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-29-23-19(8-5-13-24-23)22(28)25-18-10-11-20-17(14-18)9-12-21(27)26(20)15-16-6-3-2-4-7-16/h2-8,10-11,13-14H,9,12,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUAJRSFXJEKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
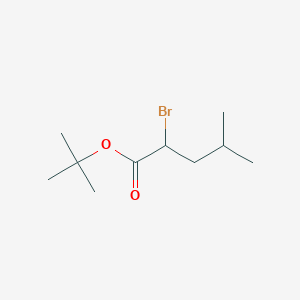
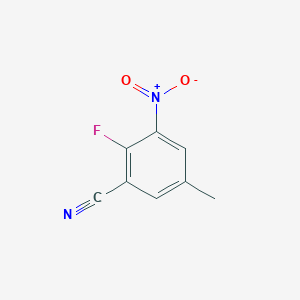
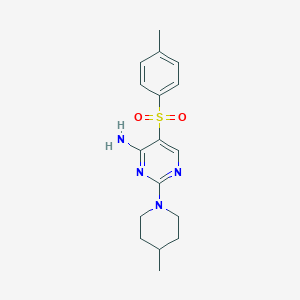


![4-[benzyl(ethyl)sulfamoyl]-N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}benzamide](/img/structure/B2571074.png)
![3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2571075.png)
![5-Cyclopropyl-3-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,2,4-oxadiazole](/img/structure/B2571077.png)
![1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine](/img/structure/B2571078.png)

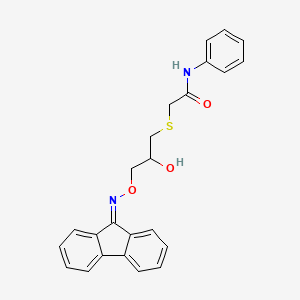
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571083.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2571084.png)

